molecular formula C22H23FN2O2 B2868896 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one CAS No. 850085-34-6

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2868896
CAS No.: 850085-34-6
M. Wt: 366.436
InChI Key: IUWRXONZNRXFLM-UHFFFAOYSA-N
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Description

4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine ring substituted with a 2-fluorophenyl group at the N4 position and a methyl-linked chromen-2-one core.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-18-17(13-22(26)27-21(18)12-16(15)2)14-24-7-9-25(10-8-24)20-6-4-3-5-19(20)23/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWRXONZNRXFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 6,7-dimethylchromen-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially modulating their activity. The chromenone structure may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The target compound’s piperazine ring is substituted with a 2-fluorophenyl group , distinguishing it from analogs with other aryl or alkyl substituents. Key comparisons include:

A. 4-Methoxyphenyl Substitution ()
  • Compound : 4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one.
  • Key Differences: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, which may enhance π-π stacking interactions compared to the electron-withdrawing fluorine in the target compound.
B. 1,3-Benzodioxol-5-ylmethyl Substitution ()
  • Compound : 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one.
  • Key Differences :
    • The benzodioxole group introduces a bicyclic, oxygen-rich substituent, which may enhance metabolic stability or confer selectivity for specific targets (e.g., serotonin receptors).
    • Steric bulk from the benzodioxole moiety could reduce rotational freedom compared to the planar 2-fluorophenyl group in the target compound .
C. Ethyl Substitution ()
  • Compound : 4-[(4-Ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one.
  • Key Differences: The ethyl group is a simple alkyl substituent, increasing basicity of the piperazine nitrogen and enhancing solubility in polar solvents.

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Data for Selected Analogs
Compound Substituent Molecular Formula Melting Point (°C) Key $^1$H NMR Shifts (ppm)
Target Compound 2-Fluorophenyl C₂₁H₂₂FN₃O₂ Not reported Hypothetical δ 6.8–7.2 (aryl H)
4-Methoxyphenyl analog () 4-Methoxyphenyl C₂₂H₂₅N₃O₃ Not reported δ 3.78 (OCH₃), 6.8–7.1 (aryl H)
Quinoline D10 () 2-Fluorophenyl C₂₈H₂₂FN₃O₃ 215–217 δ 7.12–7.45 (aryl H), 3.50–4.20 (piperazine CH₂)
Ethyl-substituted () Ethyl C₁₇H₂₃N₃O₂ Not reported δ 1.05 (CH₃), 2.35–2.60 (piperazine CH₂)
  • NMR Insights :
    • The 2-fluorophenyl group in the target compound and D10 () would exhibit deshielded aromatic protons (δ ~7.1–7.5 ppm) due to fluorine’s electronegativity. In contrast, methoxy-substituted analogs show distinct singlets for -OCH₃ (δ ~3.8 ppm) .
    • Piperazine methylene protons (CH₂) typically resonate between δ 2.5–4.2 ppm, varying with substituent electronic effects .

Implications for Drug Design

  • Electron-Withdrawing vs.
  • Solubility and LogP : Ethyl and methoxy substitutions could improve aqueous solubility relative to fluorine, impacting bioavailability .

Methodological Considerations

  • Crystallography : Tools like SHELXL () are critical for resolving crystal structures of such compounds, particularly for analyzing piperazine ring conformation and substituent orientation .
  • Docking Studies : AutoDock () could model interactions between these compounds and targets like kinases or GPCRs, though experimental validation is needed .

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